7-Bromo-1H-indazole-3-carbonyl chloride
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Overview
Description
7-Bromo-1H-indazole-3-carbonyl chloride is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that contain a fused benzene and pyrazole ring. The presence of a bromine atom at the 7th position and a carbonyl chloride group at the 3rd position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1H-indazole-3-carbonyl chloride typically involves the bromination of 1H-indazole followed by the introduction of the carbonyl chloride group. One common method involves the reaction of 7-bromo-1H-indazole with oxalyl chloride in the presence of a suitable catalyst under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1H-indazole-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Addition Reactions: The carbonyl chloride group can react with nucleophiles to form amides, esters, or other derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Addition Reactions: Reagents like amines or alcohols in the presence of a base or acid catalyst.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products like 7-azido-1H-indazole-3-carbonyl chloride or 7-thiocyanato-1H-indazole-3-carbonyl chloride.
Addition Reactions: Products like 7-bromo-1H-indazole-3-carboxamide or 7-bromo-1H-indazole-3-carboxylate.
Reduction Reactions: Products like 7-bromo-1H-indazole-3-methanol.
Scientific Research Applications
7-Bromo-1H-indazole-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-1H-indazole-3-carbonyl chloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or proteins by forming covalent bonds with nucleophilic residues. The carbonyl chloride group is particularly reactive and can form stable adducts with amino acids like lysine or cysteine, leading to the inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1H-indazole-3-carbonyl chloride
- 7-Fluoro-1H-indazole-3-carbonyl chloride
- 7-Iodo-1H-indazole-3-carbonyl chloride
Uniqueness
7-Bromo-1H-indazole-3-carbonyl chloride is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions that other halogens may not. For example, bromine can undergo nucleophilic substitution more readily than chlorine or fluorine, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
7-bromo-2H-indazole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-3-1-2-4-6(5)11-12-7(4)8(10)13/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANMHQGHEZDWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Br)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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